molecular formula C17H13BrN2O3 B11339498 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide

Cat. No.: B11339498
M. Wt: 373.2 g/mol
InChI Key: QEZALIOAMYWJCP-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide is a synthetic organic compound characterized by the presence of a bromophenyl group, an oxazole ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-bromobenzoyl chloride and hydroxylamine, under acidic conditions.

    Coupling Reaction: The oxazole intermediate is then coupled with 3-methoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and liquid crystals.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, contributes to its potential as a pharmacophore in medicinal chemistry.

Properties

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide

InChI

InChI=1S/C17H13BrN2O3/c1-22-14-4-2-3-12(9-14)17(21)19-16-10-15(20-23-16)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,21)

InChI Key

QEZALIOAMYWJCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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